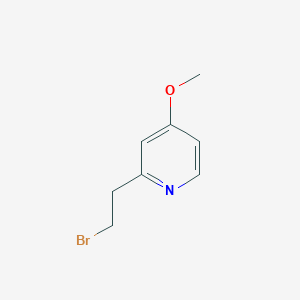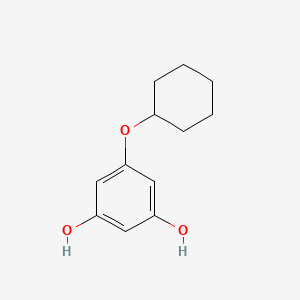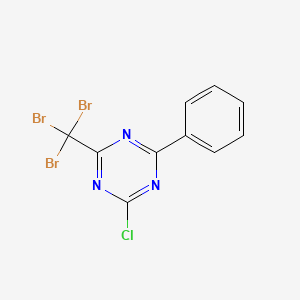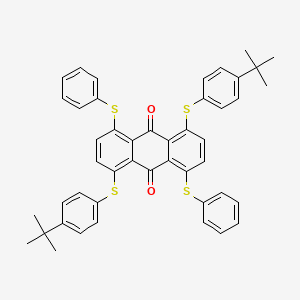
3-(Cyclopentyloxy)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)pyridin-4-amine is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound The structure consists of a pyridine ring substituted with an amine group at the 4-position and a cyclopentyloxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)pyridin-4-amine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.
Alkylation: 3-aminopyridine undergoes alkylation with cyclopentanol in the presence of a suitable base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyloxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3-(Cyclopentyloxy)pyridine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The major product is 3-(Cyclopentyloxy)pyridine.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopentyloxy)pyridin-3-amine: Similar structure but with different substitution pattern.
3-(Cyclopentyloxy)pyridine: Lacks the amine group.
3-(Cyclohexyloxy)pyridin-4-amine: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
3-(Cyclopentyloxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyloxy group and an amine group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-cyclopentyloxypyridin-4-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-5-6-12-7-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12) |
Clave InChI |
TXMUSXXMEZBCHA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
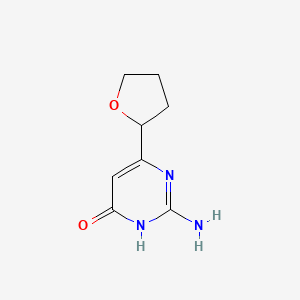

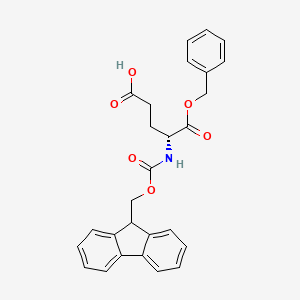
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
